molecular formula C8H10N4O3 B13092512 Ethyl 3-amino-6-((hydroxyimino)methyl)pyrazine-2-carboxylate

Ethyl 3-amino-6-((hydroxyimino)methyl)pyrazine-2-carboxylate

Cat. No.: B13092512
M. Wt: 210.19 g/mol
InChI Key: NOMYATKRYCZYLD-NYYWCZLTSA-N
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Description

Ethyl3-amino-6-((hydroxyimino)methyl)pyrazine-2-carboxylate is a heterocyclic compound that contains a pyrazine ring

Preparation Methods

The synthesis of Ethyl3-amino-6-((hydroxyimino)methyl)pyrazine-2-carboxylate typically involves the reaction of ethyl 3-amino-2-carboxylate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which then cyclizes to form the desired pyrazine derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl3-amino-6-((hydroxyimino)methyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The amino and oxime groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include N-oxides, amines, and substituted pyrazines.

Scientific Research Applications

Ethyl3-amino-6-((hydroxyimino)methyl)pyrazine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl3-amino-6-((hydroxyimino)methyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds with active site residues, while the pyrazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Ethyl3-amino-6-((hydroxyimino)methyl)pyrazine-2-carboxylate can be compared with other similar compounds such as:

    Ethyl 3-amino-2-carboxylate: Lacks the oxime group, making it less versatile in certain reactions.

    3-Amino-6-((hydroxyimino)methyl)pyrazine-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, which can affect its solubility and reactivity.

    6-((Hydroxyimino)methyl)pyrazine-2-carboxylate: Lacks the amino group, reducing its potential for nucleophilic substitution reactions. The uniqueness of Ethyl3-amino-6-((hydroxyimino)methyl)pyrazine-2-carboxylate lies in its combination of functional groups, which allows for a wide range of chemical transformations and biological activities.

Properties

Molecular Formula

C8H10N4O3

Molecular Weight

210.19 g/mol

IUPAC Name

ethyl 3-amino-6-[(E)-hydroxyiminomethyl]pyrazine-2-carboxylate

InChI

InChI=1S/C8H10N4O3/c1-2-15-8(13)6-7(9)10-3-5(12-6)4-11-14/h3-4,14H,2H2,1H3,(H2,9,10)/b11-4+

InChI Key

NOMYATKRYCZYLD-NYYWCZLTSA-N

Isomeric SMILES

CCOC(=O)C1=NC(=CN=C1N)/C=N/O

Canonical SMILES

CCOC(=O)C1=NC(=CN=C1N)C=NO

Origin of Product

United States

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